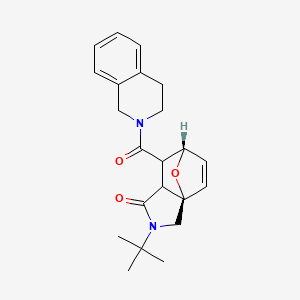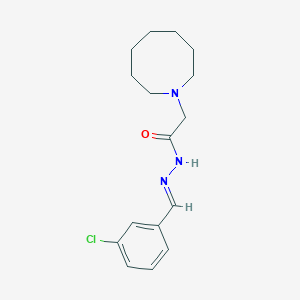
(3aR*,6S*)-2-tert-butyl-7-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, Liu et al. (2008) described an improved synthesis of a related compound using a modified Pictet-Spengler reaction, achieving a 95% yield with minimal racemization (Liu et al., 2008). Gitto et al. (2010) synthesized a series of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, based on structure-active relationship information (Gitto et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is often analyzed through techniques like X-ray diffractometry. Mondeshka et al. (1992) achieved the resolution and absolute stereochemistry of a related compound, determining its optical antipodes (Mondeshka et al., 1992).
Chemical Reactions and Properties
The chemical reactions of these compounds are generally characterized by their selectivity and yields. Ouchi et al. (2002) demonstrated the use of a related compound as a tert-butoxycarbonylation reagent for amines and phenols (Ouchi et al., 2002).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. For example, the study by Mitchell et al. (2013) on similar compounds revealed important insights into their crystal structures and intermolecular hydrogen bonding interactions (Mitchell et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group analysis, are essential for comprehending the potential applications and reactions of these compounds. The work by Saito et al. (2006) on a novel tert-butoxycarbonylation reagent showcases the versatility and reactivity of similar compounds (Saito et al., 2006).
Applications De Recherche Scientifique
Catalytic Activity and Synthetic Applications
One study explored the catalytic oxidation activities of a manganese(II) isoindoline complex, highlighting its potential in catalyzing reactions involving similar compounds. This research indicates the compound's relevance in synthetic chemistry, particularly in catalysis and oxidative processes (Kaizer et al., 2008).
Advances in Heterocyclic Chemistry
Another significant area of research involves the synthesis of isoquinolines and pyridines, where the palladium-catalyzed iminoannulation of internal alkynes is used. This method underscores the compound's utility in constructing complex heterocyclic structures, which are foundational in pharmaceuticals and materials science (Roesch et al., 2001).
Exploration of Chemical Reactivity
Research also delves into the amidomercuration-cyclization reactions, presenting methods to generate a variety of heterocyclic compounds. Such studies contribute to our understanding of the compound's reactivity and potential for generating structurally diverse molecules (Berger et al., 1993).
Investigation of Metabolites and Transporter-Mediated Excretion
A study identified human metabolites of a related compound, offering insights into its metabolic pathways and the role of transporters in renal and hepatic excretion. This research is pivotal for drug development, highlighting the compound's importance in pharmacokinetics and toxicology (Umehara et al., 2009).
Application in Alkaloid Synthesis
The compound's utility is further demonstrated in the synthesis of tetrahydroisoquinolines and related alkaloids, illustrating its role in the synthesis of bioactive molecules. This area of research is crucial for the development of new therapeutic agents and the study of natural products (Huber et al., 1987).
Propriétés
IUPAC Name |
(1R,7S)-3-tert-butyl-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-21(2,3)24-13-22-10-8-16(27-22)17(18(22)20(24)26)19(25)23-11-9-14-6-4-5-7-15(14)12-23/h4-8,10,16-18H,9,11-13H2,1-3H3/t16-,17?,18?,22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDHUFMZSLXDZ-XZIUOTKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C[C@]23C=C[C@H](O2)C(C3C1=O)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,7S)-3-tert-butyl-6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)
![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)
![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5515083.png)


![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)
![4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)